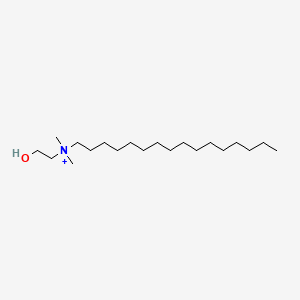
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which is widely used in various industrial and scientific applications. The compound is known for its ability to reduce surface tension and form micelles, making it useful in detergents, emulsifiers, and other formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting N,N-dimethylhexadecan-1-amine with ethylene oxide: This step is usually performed in a solvent such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Quaternization: The reaction mixture is heated to a specific temperature, typically around 60-80°C, to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Produces oxides or hydroxides.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted ammonium compounds.
Scientific Research Applications
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium involves its ability to interact with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The compound also forms micelles, which can solubilize hydrophobic substances and enhance their bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-hydroxyethyl)cytisine: A derivative with different biological activities.
Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory properties.
Uniqueness
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium stands out due to its long hydrophobic tail, which provides superior surfactant properties compared to shorter-chain analogs. Its ability to form stable micelles and reduce surface tension makes it highly effective in various applications.
Properties
Molecular Formula |
C20H44NO+ |
|---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
hexadecyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C20H44NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22/h22H,4-20H2,1-3H3/q+1 |
InChI Key |
UENRCAFKOCYSLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















